molecular formula C15H28N2O3 B2740502 1-cyclohexyl-3-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)urea CAS No. 2034397-21-0

1-cyclohexyl-3-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)urea

Cat. No. B2740502
CAS RN: 2034397-21-0
M. Wt: 284.4
InChI Key: FHBOQDFJWNYKQT-UHFFFAOYSA-N
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Description

1-cyclohexyl-3-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)urea is a chemical compound that has been widely studied for its potential use in various scientific research applications. This compound is also known as CHDP or cyclohexylpropyltetrahydropyran urea, and it has been synthesized using different methods.

Scientific Research Applications

Antimicrobial and Anticancer Activities

  • A study explored the synthesis of new N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles derived from urea. These compounds exhibited significant antimicrobial activity and in vitro cytotoxicity against various cancer cell lines, highlighting their potential in developing new therapeutic agents (El-Sawy et al., 2013).

Oxidative Transformations

  • Another study investigated the oxidation of cyclohexane using a urea-H2O2 vanadium complex, demonstrating the compound's role in facilitating oxidative transformations to yield cyclohexanol, which is valuable in industrial chemistry (Shul’pin & Süss-Fink, 1995).

Synthesis of Heterocycles

  • Research on the regioselective cyclohexadiene annulation to enamines with alkynylcarbene complexes highlighted the synthesis of complex steroid-like molecules, demonstrating the utility of urea derivatives in constructing novel organic scaffolds (Aumann, Meyer, & Fröhlich, 1996).

Catalysis and Organic Synthesis

  • A study presented a simple, eco-friendly synthesis of diverse functionalized pyrans using urea as a catalyst, underscoring its utility in promoting multicomponent reactions at room temperature (Brahmachari & Banerjee, 2014).

Gelation and Material Science

  • The rheology, morphology, and gelation properties of a low molecular weight salt hydrogelator were investigated, showing how urea derivatives can influence physical properties and applications in material science (Lloyd & Steed, 2011).

properties

IUPAC Name

1-cyclohexyl-3-[3-hydroxy-3-(oxan-4-yl)propyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O3/c18-14(12-7-10-20-11-8-12)6-9-16-15(19)17-13-4-2-1-3-5-13/h12-14,18H,1-11H2,(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBOQDFJWNYKQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCCC(C2CCOCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclohexyl-3-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)urea

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